Differential FOXP4 Inhibitory Activity Versus Rapamycin in Gastric Cancer Models
A small-molecule screen identified 42-(2-Tetrazolyl)rapamycin as a direct FOXP4 inhibitor, a property not attributed to rapamycin [1]. In FOXP4-high expressing gastric cancer lines MKN28 and NCI-N87, 42-(2-Tetrazolyl)rapamycin displayed dose-dependent inhibitory effects on cell viability and colony formation [2]. The compound reduced FOXP4 protein expression in a dose-dependent manner, with significant suppression observed at 10 µM in MKN28 cells [3]. In contrast, rapamycin (10 nM) does not inhibit FOXP4 expression, as its mechanism is confined to mTOR inhibition .
| Evidence Dimension | FOXP4 protein expression inhibition |
|---|---|
| Target Compound Data | Significant reduction at 10 µM in MKN28 gastric cancer cells; dose-dependent colony formation suppression |
| Comparator Or Baseline | Rapamycin: No reported FOXP4 inhibition activity; mechanism limited to mTOR (IC50 = 0.1 nM in HEK293 cells) |
| Quantified Difference | Qualitatively distinct mechanism (FOXP4 inhibition vs. mTOR-only) |
| Conditions | Gastric cancer cell lines MKN28 and NCI-N87; FOXP4-high expression models |
Why This Matters
This differential FOXP4 activity makes 42-(2-Tetrazolyl)rapamycin essential for studies targeting the YAP1-FOXP4-SOX12 axis, which cannot be investigated using rapamycin.
- [1] Liu X, et al. Cancer Research. 2024. Abstract: Identification of 42-(2-tetrazolyl) rapamycin as FOXP4 inhibitor. View Source
- [2] PMC Figure 7: 42-(2-tetrazolyl) rapamycin inhibitory effect in FOXP4-high gastric cancer lines View Source
- [3] PMC Figure 7C: Dose-dependent FOXP4 inhibition in MKN28 and NCI-N87 cells View Source
